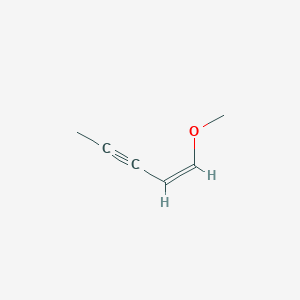
cis-1-Methoxy-1-penten-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1-Methoxy-1-penten-3-yne, also known as MPY, is an organic compound that has gained attention in the scientific community due to its unique properties and potential applications. MPY is a colorless liquid that is soluble in organic solvents and has a boiling point of 83-84°C.
Mecanismo De Acción
The mechanism of action of cis-1-Methoxy-1-penten-3-yne is not well understood. However, it is believed that cis-1-Methoxy-1-penten-3-yne may act as an electrophile in some reactions. cis-1-Methoxy-1-penten-3-yne has been shown to react with nucleophiles such as thiols and amines, suggesting that it may have electrophilic properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of cis-1-Methoxy-1-penten-3-yne. However, it has been shown to be toxic to certain types of cells. cis-1-Methoxy-1-penten-3-yne has been shown to induce apoptosis, or programmed cell death, in human leukemia cells. It has also been shown to inhibit the growth of breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cis-1-Methoxy-1-penten-3-yne in lab experiments is its unique properties. cis-1-Methoxy-1-penten-3-yne is a relatively stable compound that is easy to handle and store. It is also soluble in organic solvents, making it easy to use in a variety of reactions.
One limitation of using cis-1-Methoxy-1-penten-3-yne in lab experiments is its toxicity. cis-1-Methoxy-1-penten-3-yne is toxic to certain types of cells, which may limit its use in certain applications. Additionally, cis-1-Methoxy-1-penten-3-yne is a relatively new compound, and there is limited information available on its properties and potential applications.
Direcciones Futuras
There are several potential future directions for research on cis-1-Methoxy-1-penten-3-yne. One area of research could involve further studies on the mechanism of action of cis-1-Methoxy-1-penten-3-yne. Understanding how cis-1-Methoxy-1-penten-3-yne interacts with other molecules could lead to the development of new synthetic methods and applications.
Another area of research could involve the use of cis-1-Methoxy-1-penten-3-yne in drug discovery. cis-1-Methoxy-1-penten-3-yne has been shown to be toxic to certain types of cancer cells, suggesting that it may have potential as an anticancer agent. Further studies could explore the potential of cis-1-Methoxy-1-penten-3-yne in the development of new cancer treatments.
Conclusion:
In conclusion, cis-1-Methoxy-1-penten-3-yne is a unique compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on cis-1-Methoxy-1-penten-3-yne could lead to the development of new synthetic methods, applications, and potential anticancer agents.
Métodos De Síntesis
Cis-1-Methoxy-1-penten-3-yne can be synthesized through a variety of methods. One common method involves the reaction of 1-penten-3-ol with methanesulfonyl chloride to form 1-methanesulfonyloxy-1-penten-3-ol, which is then treated with potassium methoxide to form cis-1-Methoxy-1-penten-3-yne. Another method involves the reaction of 1-penten-3-ol with methanesulfonyl chloride to form 1-methanesulfonyloxy-1-penten-3-ol, which is then treated with sodium methoxide to form cis-1-Methoxy-1-penten-3-yne.
Aplicaciones Científicas De Investigación
Cis-1-Methoxy-1-penten-3-yne has been studied for its potential applications in various fields of science. One area of research involves the use of cis-1-Methoxy-1-penten-3-yne as a building block for the synthesis of other organic compounds. cis-1-Methoxy-1-penten-3-yne can be used as a precursor to synthesize other compounds such as 1-methoxy-1-pentene, 1-methoxy-1-pentanone, and 1-methoxy-1-pentanol.
Another area of research involves the use of cis-1-Methoxy-1-penten-3-yne as a ligand in catalysis. cis-1-Methoxy-1-penten-3-yne has been shown to be an effective ligand in the palladium-catalyzed cross-coupling reaction of aryl chlorides with organostannanes. This reaction is important in the synthesis of pharmaceuticals and other organic compounds.
Propiedades
Número CAS |
17053-80-4 |
|---|---|
Nombre del producto |
cis-1-Methoxy-1-penten-3-yne |
Fórmula molecular |
C6H8O |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
(Z)-1-methoxypent-1-en-3-yne |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6-7-2/h5-6H,1-2H3/b6-5- |
Clave InChI |
VIIKVNNELZKRAU-WAYWQWQTSA-N |
SMILES isomérico |
CC#C/C=C\OC |
SMILES |
CC#CC=COC |
SMILES canónico |
CC#CC=COC |
Sinónimos |
(Z)-1-Methoxy-1-penten-3-yne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



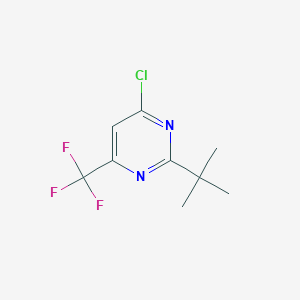
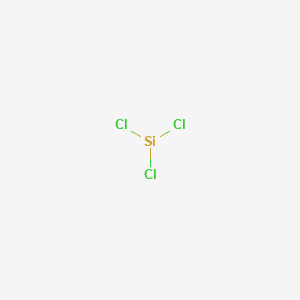
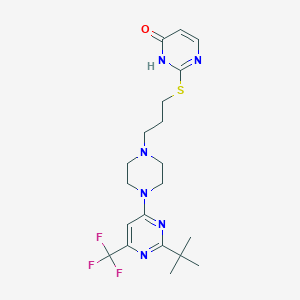
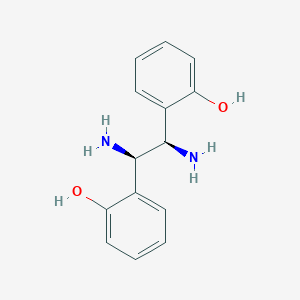
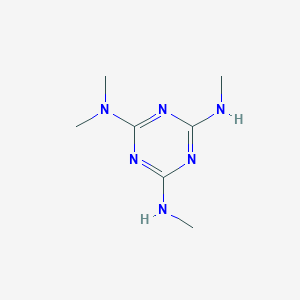
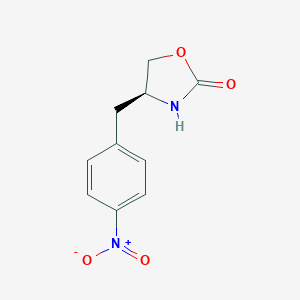
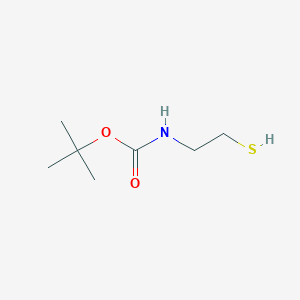
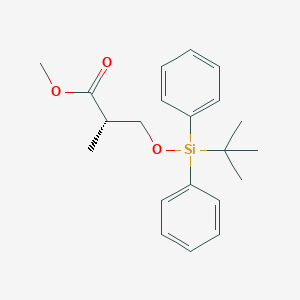
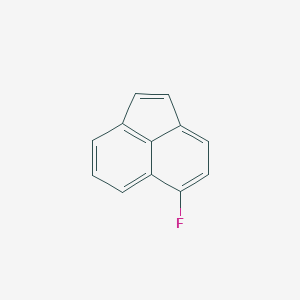
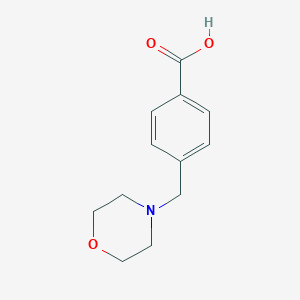
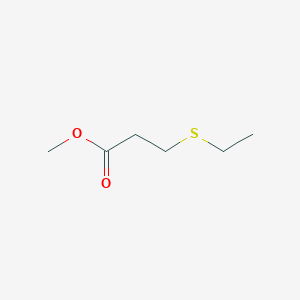
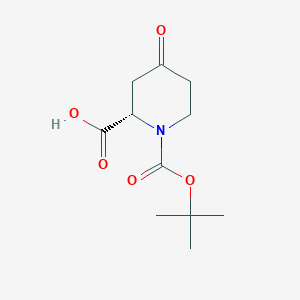
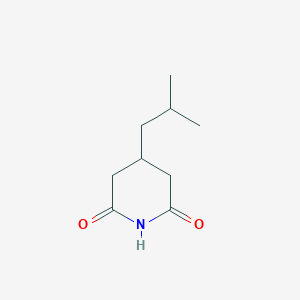
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)